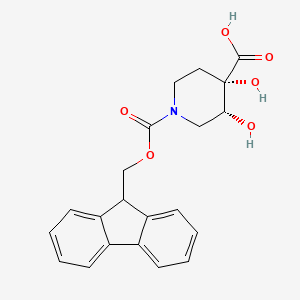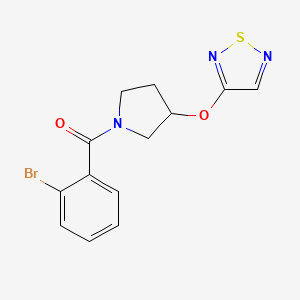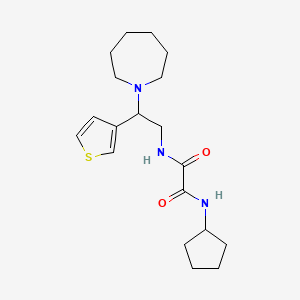![molecular formula C16H17NO3 B2800843 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878427-46-4](/img/structure/B2800843.png)
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It is related to a class of compounds known as heterocyclic Schiff base ligands . These compounds are often used in the synthesis of transition metal complexes and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The yield of a similar compound, 1-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)naphthalen-2-ol (HL 4), was reported to be 81% .Molecular Structure Analysis
The molecular structure of these compounds is typically elucidated using a variety of analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)naphthalen-2-ol (HL 4), are reported as follows: color - brown; melting point - 112–115 °C; conductivity in DMF - 13 ohm^−1 cm^2 mol^−1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have investigated various synthetic methodologies and characterizations of compounds similar to "1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," focusing on their potential applications in material science, pharmaceuticals, and organic chemistry.
Design and Synthesis : Compounds with structures related to the query show a wide range of applications in synthesis and drug design. For instance, the design and characterization of new oxazepine derivatives have been explored, demonstrating the utility of related heterocyclic aldehydes in generating Schiff bases, which are pivotal in medicinal chemistry and material science (Jirjees, 2022).
Olfactory Properties : The synthesis and olfactory examination of derivatives, including those related to the compound , reveal their potential use in fragrance chemistry. For example, research on the synthesis of homologues to explore marine and spicy-vanillic odors emphasizes the chemical's relevance in developing new fragrant compounds (Kraft et al., 2010).
Molecular Docking Studies : The facile synthesis of benzodiazepin derivatives from pyrrole-carbaldehyde and their molecular docking studies highlight the role of such compounds in pharmaceutical research, particularly in identifying compounds with specific biological activities (Malathi & Chary, 2019).
Polymerization Applications : The polyaddition reactions of related dihydro-pyran-carbaldehydes with metal complexes showcase their potential applications in creating polymers with specific properties, relevant in material science and engineering (Maślińska-Solich et al., 1995).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other compounds in the benzo[b][1,4]dioxepin class , which have been studied for their potential biological activities.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are common modes of action for many small molecule drugs .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the structural similarity to other compounds, it may have potential antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-13(10-18)12(2)17(11)14-4-5-15-16(9-14)20-7-3-6-19-15/h4-5,8-10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOGOQFMGBNPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCCO3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)
amino}acetamide](/img/structure/B2800779.png)
